5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol 5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol
Brand Name: Vulcanchem
CAS No.: 1105190-01-9
VCID: VC2914176
InChI: InChI=1S/C16H10BrF3N2OS/c17-11-3-1-10(2-4-11)14-9-21-15(24)22(14)12-5-7-13(8-6-12)23-16(18,19)20/h1-9H,(H,21,24)
SMILES: C1=CC(=CC=C1C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)(F)F)Br
Molecular Formula: C16H10BrF3N2OS
Molecular Weight: 415.2 g/mol

5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol

CAS No.: 1105190-01-9

Cat. No.: VC2914176

Molecular Formula: C16H10BrF3N2OS

Molecular Weight: 415.2 g/mol

* For research use only. Not for human or veterinary use.

5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol - 1105190-01-9

Specification

CAS No. 1105190-01-9
Molecular Formula C16H10BrF3N2OS
Molecular Weight 415.2 g/mol
IUPAC Name 4-(4-bromophenyl)-3-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thione
Standard InChI InChI=1S/C16H10BrF3N2OS/c17-11-3-1-10(2-4-11)14-9-21-15(24)22(14)12-5-7-13(8-6-12)23-16(18,19)20/h1-9H,(H,21,24)
Standard InChI Key HXBDCVQRERZWAX-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)(F)F)Br
Canonical SMILES C1=CC(=CC=C1C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)(F)F)Br

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol is characterized by its complex molecular architecture consisting of two aromatic rings attached to an imidazole core with a thiol group. The key structural elements include:

  • An imidazole ring serving as the central heterocyclic core

  • A 4-bromophenyl group at position 5 of the imidazole ring

  • A 4-(trifluoromethoxy)phenyl group at position 1 of the imidazole ring

  • A thiol (-SH) functional group at position 2 of the imidazole ring

Table 1 summarizes the key identification parameters for this compound.

ParameterValue
Chemical FormulaC16H10BrF3N2OS
Molecular Weight415.23 g/mol
IUPAC Name5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol
Alternate Name4-(4-bromophenyl)-3-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thione
Physical StateSolid
ColorOff-white to pale yellow

Physical and Chemical Properties

The physical and chemical properties of 5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol are influenced by its functional groups and structural features. The presence of trifluoromethoxy group enhances lipophilicity, while the thiol group contributes to its reactivity.

Table 2 highlights the key physical and chemical properties of this compound.

PropertyCharacteristic
SolubilityPoorly soluble in water; soluble in organic solvents such as DMSO, DMF, and methanol
Melting Point175-180°C (approximate range)
AppearanceCrystalline solid
StabilityStable under normal conditions; sensitive to oxidation
LogP (estimated)4.3-4.8 (indicating high lipophilicity)
pKa (thiol group)Approximately 8.5-9.0

The compound exhibits specific chemical reactivity due to its functional groups:

  • The thiol group can participate in redox reactions, alkylation, and metal complexation

  • The bromophenyl moiety can engage in coupling reactions (such as Suzuki and Stille couplings)

  • The trifluoromethoxy group enhances lipophilicity and biological activity

  • The imidazole ring is crucial for interaction with biological targets

Synthesis Methods

General Synthetic Routes

The synthesis of 5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol typically involves multi-step organic reactions. Several approaches have been documented for preparing imidazole derivatives with similar structures .

Cyclization Approach

One common synthetic route involves the cyclization of appropriate precursors to form the imidazole ring followed by functionalization at specific positions. The process generally begins with the reaction between a suitably substituted α-bromoketone and a thiourea derivative .

Sulfur Transfer Reaction

An alternative approach employs a sulfur-transfer reaction followed by functionalization. This method utilizes 2-unsubstituted imidazole N-oxides as starting materials, which undergo sulfur transfer and subsequent reactions to introduce the thiol functionality .

Table 3 summarizes the key synthetic approaches for 5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol:

Synthetic ApproachKey ReagentsConditionsYield (%)Advantages
Cyclization methodα-bromoketone, thiourea derivativesBasic conditions, organic solvents, 60-80°C70-85Single-step imidazole formation
N-oxide routeImidazole N-oxides, sulfur transfer agentsDCM, RT, followed by functionalization80-90High regioselectivity
Thiosemicarbazone approachSalicylaldehyde thiosemicarbazonesMulti-step, various conditions65-75Versatile intermediate formation
One-pot telescoping2-unsubstituted imidazole N-oxides, Togni reagentDCM, RT, 2h, then MeOH/HCl, -30°C83-91Efficient one-pot procedure

Detailed Synthesis Protocol

A specific one-pot telescoping synthesis protocol for similar imidazole derivatives involves:

  • Reaction of 2-unsubstituted imidazole N-oxide with 2,2,4,4-tetramethyl-3-thioxocyclobutanone in DCM at room temperature for 2 hours

  • Removal of solvent in vacuo

  • Dissolution of the residue in MeOH/HCl (saturated) and cooling to -30°C

  • Addition of trifluoromethylating agent (such as Togni reagent)

  • Purification by column chromatography on neutral alumina

This method is particularly efficient as it combines sulfur-transfer and functionalization steps in one pot, delivering the target compound in high yields (83-91%) .

Analytical Characterization

Spectroscopic Data

Characterization of 5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol and related compounds typically employs various spectroscopic techniques. The following data represent characteristic spectral features expected for this compound based on similar structures .

Table 4: Spectroscopic data for 5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol

Spectroscopic MethodKey FeaturesCharacteristic Signals
1H NMR (600 MHz, CDCl3)Aromatic protons, imidazole C-Hδ 7.2-7.8 (m, aromatic protons), 6.8-7.0 (s, imidazole C-H), 11.5-12.0 (s, thiol -SH)
13C NMR (151 MHz, CDCl3)Carbon signals for aromatic rings, imidazole coreδ 125-140 (aromatic carbons), 120-135 (imidazole carbons), 160-165 (C=S)
19F NMR (565 MHz, CDCl3)Trifluoromethoxy groupδ -57 to -59 (s, OCF3)
IR (neat)Characteristic functional group vibrationsν 3100-3200 (N-H), 1200-1250 (C=S), 1530-1550 (C=N), 1100-1200 (C-F) cm-1
Mass Spectrometry (ESI)Molecular ion and fragmentation patternm/z 415 [M+H]+, fragmentation showing loss of bromine

X-ray Crystallography

X-ray crystallographic studies of similar imidazole derivatives have confirmed their molecular structures and provided valuable insights into their three-dimensional arrangements and intermolecular interactions. Such analyses typically reveal the planar nature of the imidazole ring and the spatial orientation of the attached aromatic rings .

Biological Activities and Applications

Biological ActivityStructural Features ContributingPotential Mechanism of Action
AntimicrobialImidazole core, halogenated aromatic ringsInhibition of ergosterol biosynthesis, membrane disruption
AntifungalImidazole-thiol moietyInhibition of lanosterol 14-α-demethylase
AnticancerBromophenyl, trifluoromethoxy groupsEnzyme inhibition, interference with cellular signaling pathways
Anti-inflammatoryImidazole scaffoldInhibition of inflammatory mediators
AntiviralThiol functionality, halogenated substituentsInteraction with viral proteins and enzymes

Studies on related imidazole derivatives have shown that these compounds can exhibit antiproliferative activity against various cancer cell lines. For instance, compounds with similar structural features have demonstrated IC50 values in the micromolar to nanomolar range against several cancer cell lines .

Structure-Activity Relationships

The biological activity of 5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol is strongly influenced by its structural components:

  • The bromophenyl group at position 5 enhances binding affinity to target molecules

  • The trifluoromethoxy substituent at position 4 increases lipophilicity, improving cell membrane permeability

  • The imidazole ring serves as a crucial pharmacophore for interaction with biological targets

  • The thiol group at position 2 contributes to metal chelation and redox activity

Modifications to these structural elements can significantly impact the compound's biological activities. For example, replacing the bromophenyl group with other aromatic systems or altering the position of the trifluoromethoxy group can modulate potency and selectivity .

Chemical Reactivity and Transformations

Reactivity of Functional Groups

The diverse functional groups present in 5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol contribute to its rich chemical reactivity, enabling various transformations .

Thiol Group Reactions

The thiol functionality at position 2 of the imidazole ring can participate in several reactions:

  • Oxidation to disulfides under mild oxidizing conditions

  • Alkylation with alkyl halides to form thioethers

  • Reaction with electrophilic trifluoromethylating agents to form trifluoromethylthioethers

  • Metal coordination to form complexes with various transition metals

Bromophenyl Group Transformations

The bromine substituent on the phenyl ring serves as a valuable handle for further functionalization:

  • Cross-coupling reactions (Suzuki, Stille, Negishi) to introduce new carbon-carbon bonds

  • Metal-halogen exchange followed by electrophilic trapping

  • Buchwald-Hartwig amination to introduce nitrogen-containing groups

Derivatization Strategies

Several strategies have been employed to create derivatives of 5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol with enhanced properties or targeted functions .

Table 6: Key derivatization strategies for 5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol

Derivatization StrategyReaction ConditionsProduct TypeApplication
S-AlkylationAlkyl halides, base, RT-50°CThioethersEnhanced bioavailability
Amide formationAlkyl haloacetamides, baseThioacetamidesTargeted binding to proteins
Metal complexationMetal salts, mild conditionsMetal complexesEnhanced biological activity
S-TrifluoromethylationTogni reagent, -30°CCF3-thioethersIncreased lipophilicity

An example of such derivatization is the synthesis of 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, which incorporates an acetamide moiety through the thiol group .

Comparative Analysis with Related Compounds

The structural and functional properties of 5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol can be better understood through comparison with related compounds .

Table 7: Comparison of 5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol with related compounds

CompoundStructural DifferencesMolecular WeightNotable Properties
5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiolReference compound415.23 g/molBalanced lipophilicity and reactivity
5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiolTrifluoromethyl instead of trifluoromethoxy, at position 3399.2 g/molIncreased lipophilicity, altered binding profile
5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiolMethyl instead of bromine on phenyl ring350.34 g/molReduced molecular weight, different reactivity
2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamideAddition of N-(p-tolyl)acetamide on thiol562.4 g/molEnhanced protein binding, improved solubility

These structural variations can significantly impact physicochemical properties, reactivity patterns, and biological activities, providing opportunities for developing compounds with optimized profiles for specific applications .

Future Research Directions

Expanding Synthetic Methodologies

Future research on 5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol could focus on developing more efficient, environmentally friendly synthetic routes. Potential areas for improvement include:

  • Green chemistry approaches using environmentally benign reagents and solvents

  • Flow chemistry methods for continuous production with improved efficiency

  • Catalyst development for more selective and mild reaction conditions

  • One-pot multi-component reactions to streamline the synthesis process

Exploring New Applications

The unique structural features of 5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol position it for exploration in various applications beyond traditional medicinal chemistry:

  • Development as a building block for more complex pharmaceutical candidates

  • Utilization in materials science for creating functional materials

  • Application in catalysis, particularly as ligands for transition metal catalysts

  • Exploration as chemical probes for biological systems

Comprehensive Biological Evaluation

A systematic evaluation of the biological activities of 5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol would provide valuable insights into its therapeutic potential:

  • Screening against diverse biological targets (enzymes, receptors, etc.)

  • Assessment of structure-activity relationships through analog development

  • Pharmacokinetic and toxicological profiling

  • Mechanism of action studies to understand molecular interactions

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